N,N-Dichlorobenzenesulfonamide

Vue d'ensemble

Description

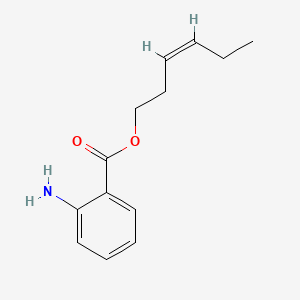

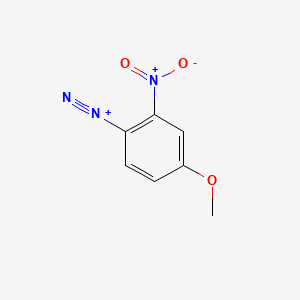

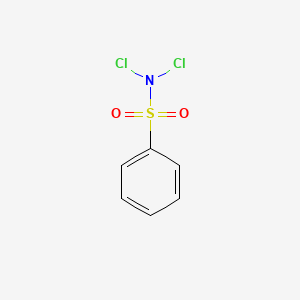

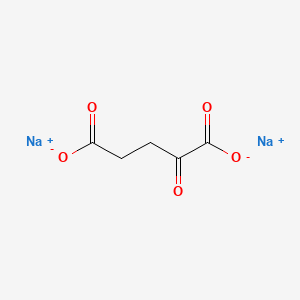

N,N-Dichlorobenzenesulfonamide, also known as dichloramine B, is an organic compound with the molecular formula C6H5Cl2NO2S . It has a molecular weight of 226.08 g/mol.

Molecular Structure Analysis

The molecular structure of N,N-Dichlorobenzenesulfonamide consists of a benzene ring attached to a sulfonamide group with two chlorine atoms .Chemical Reactions Analysis

N,N-Dichlorobenzenesulfonamide has been found to participate in a variety of reactions. For instance, it has been used as a site-selective electrophilic chlorinating agent towards carbanionic substrates . It has also been involved in the synthesis of chalcone derivatives .Physical And Chemical Properties Analysis

N,N-Dichlorobenzenesulfonamide is a solid at room temperature . It has a boiling point of approximately 319.2°C at 760 mmHg and a melting point of 74°C .Applications De Recherche Scientifique

Chemical Synthesis and Radical Annulation : N,N-Dichlorobenzenesulfonamide, also known as dichloramine-B, has been used in chemical synthesis. A study demonstrated its regioselective radical addition to 1-alkenes, leading to the formation of N-chloro-N-allylamide derivatives. These derivatives were then used to synthesize pyrrolidine derivatives through a radical annulation reaction (Tsuritani, Shinokubo, & Oshima, 2003).

Protein Kinase Inhibition : Isoquinolinesulfonamides, with a structural similarity to N,N-Dichlorobenzenesulfonamide, have been identified as potent inhibitors of various protein kinases, including cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. These inhibitors are useful in biochemical research for understanding protein kinase-mediated processes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Anticancer Research : Several studies have explored the anticancer potential of N,N-Dichlorobenzenesulfonamide derivatives. For instance, novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity against different human cancer cell lines, showing promising results (Bułakowska et al., 2020).

Enzyme Inhibition Studies : Benzenesulfonamide derivatives have been investigated for their inhibitory activities on enzymes such as human paraoxonase. These studies help in understanding the role of these compounds in metabolic processes and their potential therapeutic applications (Işık et al., 2019).

Development of Nonsteroidal Receptor Antagonists : Research has been conducted on N-(4-Phenoxyphenyl)benzenesulfonamide derivatives as a new class of nonsteroidal progesterone receptor antagonists. These compounds are potential candidates for the treatment of diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N,N-dichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-9(8)12(10,11)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBJJXCZRAHMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060053 | |

| Record name | Benzenesulfonamide, N,N-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dichlorobenzenesulfonamide | |

CAS RN |

473-29-0 | |

| Record name | N,N-Dichlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, N,N-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloramine B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N,N-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, N,N-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dichlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of N,N-Dichlorobenzenesulfonamide?

A1: N,N-Dichlorobenzenesulfonamide is represented by the molecular formula C6H5Cl2NO2S and has a molecular weight of 226.08 g/mol. []

Q2: Are there any spectroscopic data available for Dichloramine B?

A2: Yes, researchers have utilized various spectroscopic techniques to characterize Dichloramine B. These include UV, IR, 1H NMR, and 13C NMR spectroscopy. [, ] X-ray diffraction studies have also been conducted to determine Debye-Waller factors and Debye temperatures for Dichloramine B and related haloamines. []

Q3: What is the melting point of Dichloramine B?

A3: Dichloramine B has a melting point of 76°C. []

Q4: What are the solubility characteristics of Dichloramine B?

A4: Dichloramine B exhibits solubility in methanol and chloroform. []

Q5: What precautions should be taken when handling and storing Dichloramine B?

A5: Dichloramine B is heat- and shock-sensitive, and should be handled with caution using appropriate personal protective equipment. [] It is recommended to handle the compound in a well-ventilated fume hood using a Teflon-coated spatula, avoiding contact with metal. Storage should be in a refrigerator, as bottles may develop pressure. []

Q6: How is N,N-Dichlorobenzenesulfonamide employed in organic synthesis?

A6: Dichloramine B acts as a powerful oxidizing and chlorinating agent in numerous organic reactions. It has been widely used in the synthesis of various heterocyclic compounds, including pyrrolidines. []

Q7: Can you elaborate on the use of Dichloramine B in pyrrolidine synthesis?

A7: A regioselective radical addition of Dichloramine B to alkenes, facilitated by triethylborane at low temperatures (-78°C), yields N-chloro-N-allylamide derivatives. [] These intermediates subsequently react with alkenes in a radical annulation process, leading to the formation of pyrrolidine derivatives. []

Q8: Are there any catalytic applications of N,N-Dichlorobenzenesulfonamide?

A8: Yes, Dichloramine B has been utilized in palladium-catalyzed reactions. For instance, it facilitates the multiple-site functionalization of alkynes in the presence of a palladium acetate catalyst. [] This reaction proceeds via the formation of β-halovinyl palladium and π-allylpalladium species. []

Q9: How does N,N-Dichlorobenzenesulfonamide react with trichloroethylene?

A9: The reaction of Dichloramine B with trichloroethylene has been investigated using chemically induced dynamic nuclear polarization (CIDNP) and electron spin resonance (ESR) spectroscopy. [] These studies confirmed the presence of radical intermediates in the reaction mechanism. []

Q10: What are some other notable reactions involving N,N-Dichlorobenzenesulfonamide?

A10: N,N-Dichlorobenzenesulfonamide reacts with a variety of substrates, including:* 2,2-Dichlorovinyl Alkyl Ethers: []* 3-Chloro-1-propyne: []* Methyl Tricyclo[4.1.0.02,7]heptane-1-carboxylate: []* Tribromoethylene: []* 2,2-Dichlorovinyl Ketones: []* Dihydropyran: []* 1,1,1,2-Tetrachloro-3-(N-arylsulfonamido)propanes: []

Q11: Has N,N-Dichlorobenzenesulfonamide been used in analytical chemistry?

A11: Yes, Dichloramine B serves as a valuable reagent in redox titrimetry. It has been employed in the determination of various compounds, including:* Indigo Carmine: []* Isoniazid: []* Thiocarbonohydrazide and its metal complexes: []* Methionine and its metal complexes: []* α-Amino acids: [, ]* Thiocyanate and cyanide ions in metal complexes: []

Q12: Are there any known redox indicators compatible with Dichloramine B titrations?

A12: Yes, several redox indicators have been successfully employed in titrations involving Dichloramine B. []

Q13: What is the role of N,N-Dichlorobenzenesulfonamide in the context of oximes?

A13: Poly[4-vinyl-N,N-dichlorobenzenesulfonamide] has been explored as a reagent for the facile regeneration of carbonyl compounds from their corresponding oximes. [, ]

Q14: What is known about the mechanism of reactions involving N,N-Dichlorobenzenesulfonamide?

A14: The reaction mechanisms involving Dichloramine B are often complex and depend on the specific substrates and reaction conditions. Mechanistic investigations have explored both homolytic (radical) and heterolytic pathways. []

Q15: Has the photochemistry of N,N-Dichlorobenzenesulfonamide been studied?

A15: Yes, the photochemical decomposition of Dichloramine B in aqueous acetic acid has been investigated. [] The photolysis, induced by UV light (λ = 253.7 nm), follows a specific rate law, and the quantum yield for the process has been determined. []

Q16: What can you tell us about the stability of N,N-Dichlorobenzenesulfonamide?

A16: While Dichloramine B is a powerful reagent, it is known to be sensitive to heat and shock. [] Specific formulations, such as its incorporation into a polymeric matrix, have been explored to enhance its stability and facilitate its use in organic synthesis. [, ]

Q17: What safety precautions are essential when working with N,N-Dichlorobenzenesulfonamide?

A17: Dichloramine B is an irritant and should be handled with extreme care. Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should always be worn when working with this compound. [] It's important to note that Dichloramine B bottles may develop pressure, and handling should be done in a well-ventilated fume hood. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B1584424.png)